Mniopetal D

Reverse transcriptase inhibition HIV-1 Antiviral

Mniopetal D (CAS 158761-01-4) is a drimane sesquiterpenoid natural product isolated from fermentations of the Basidiomycete fungus Mniopetalum species. With the molecular formula C₂₅H₃₈O₈ and a molecular weight of 466.56 g/mol, Mniopetal D is a member of the mniopetal family (A–F), which are characterized as inhibitors of RNA-directed DNA polymerases (reverse transcriptases) from human immunodeficiency virus (HIV)-1, avian myeloblastosis virus (AMV), and murine leukemia virus (MuLV).

Molecular Formula C25H38O8
Molecular Weight 466.6 g/mol
CAS No. 158761-01-4
Cat. No. B12790792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMniopetal D
CAS158761-01-4
Molecular FormulaC25H38O8
Molecular Weight466.6 g/mol
Structural Identifiers
SMILESCCCCCCCCC(C(=O)OC1C(CC(C2C13C(C(OC3=O)O)C(=CC2)C=O)(C)C)O)O
InChIInChI=1S/C25H38O8/c1-4-5-6-7-8-9-10-16(27)21(29)32-20-17(28)13-24(2,3)18-12-11-15(14-26)19-22(30)33-23(31)25(18,19)20/h11,14,16-20,22,27-28,30H,4-10,12-13H2,1-3H3/t16?,17-,18-,19?,20-,22-,25+/m0/s1
InChIKeyJFWFXOAWDVOLHC-LSNLLVJGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mniopetal D (CAS 158761-01-4): A Fungal Drimane Sesquiterpenoid Reverse Transcriptase Inhibitor with Antimicrobial and Cytotoxic Properties


Mniopetal D (CAS 158761-01-4) is a drimane sesquiterpenoid natural product isolated from fermentations of the Basidiomycete fungus Mniopetalum species [1][2]. With the molecular formula C₂₅H₃₈O₈ and a molecular weight of 466.56 g/mol, Mniopetal D is a member of the mniopetal family (A–F), which are characterized as inhibitors of RNA-directed DNA polymerases (reverse transcriptases) from human immunodeficiency virus (HIV)-1, avian myeloblastosis virus (AMV), and murine leukemia virus (MuLV) [1][2]. The compound's structure was elucidated by a combination of chemical degradation and advanced spectroscopic methods, revealing a highly oxygenated drimane core esterified with a 2-hydroxydecanoic acid side chain [2][3]. Beyond reverse transcriptase inhibition, Mniopetal D exhibits antimicrobial and cytotoxic activities [1].

Why Mniopetal D Cannot Be Interchanged with Simpler Sesquiterpenoids or Other Mniopetal Congeners


Substituting Mniopetal D with a generic drimane sesquiterpenoid or even another mniopetal congener (e.g., Mniopetal A, B, C, E, or F) is not scientifically justifiable without rigorous experimental validation. The mniopetal family exhibits distinct structural variations in the side chain ester group (e.g., 2-hydroxydecanoate in Mniopetal D versus different acyl groups in Mniopetal A–C, E–F) [1][2]. These structural nuances directly influence lipophilicity, target binding, and biological activity profiles. Furthermore, the absolute stereochemistry of the drimane core and the side chain attachment point differ among congeners [2]. Mniopetal D possesses a unique combination of a C₂₅ molecular framework with eight oxygen atoms, conferring a specific three-dimensional conformation that dictates its interaction with reverse transcriptase enzymes and its antimicrobial/cytotoxic spectrum [1]. Procurement decisions that disregard these structural and functional distinctions risk obtaining a compound with significantly altered potency, selectivity, or a completely different biological signature, thereby compromising experimental reproducibility and invalidating comparative studies.

Quantitative Evidence Guide: Validated Differentiation of Mniopetal D from Closest Analogs


Reverse Transcriptase Inhibitory Activity: Mniopetal D Demonstrates Potent Inhibition of HIV-1 Reverse Transcriptase

Mniopetal D, along with other mniopetals (A, B, C, E, F), was identified as an inhibitor of RNA-directed DNA polymerases from HIV-1, AMV, and MuLV. The original isolation and characterization paper reported that Mniopetal D exhibits inhibitory activity against HIV-1 reverse transcriptase. While the exact IC₅₀ value for Mniopetal D was not explicitly tabulated in the primary publication, the compound was shown to possess comparable potency to other mniopetal congeners tested in the same enzymatic assays. The assay employed purified reverse transcriptase enzymes and measured the incorporation of radiolabeled nucleotides into a poly(rA)·oligo(dT) template-primer system. The activity was confirmed across multiple viral reverse transcriptases, indicating a broad-spectrum inhibition profile. [1]

Reverse transcriptase inhibition HIV-1 Antiviral

Antimicrobial Spectrum: Mniopetal D Exhibits Activity Against Bacteria and Fungi

In addition to reverse transcriptase inhibition, Mniopetal D was reported to possess antimicrobial activity. The compound was tested in agar diffusion assays and showed inhibition zones against a panel of test microorganisms. While exact MIC values were not provided in the primary publication, Mniopetal D displayed a qualitatively distinct antimicrobial spectrum compared to other mniopetals. The compound inhibited both Gram-positive and Gram-negative bacteria, as well as filamentous fungi and yeasts, indicating a broad antimicrobial profile. The activity was attributed to the unique drimane scaffold and the ester side chain. [1]

Antimicrobial Antibacterial Antifungal

Structural Differentiation: The Unique C₂₅ Drimane Ester Scaffold Distinguishes Mniopetal D from Simpler Sesquiterpenoids

The structure of Mniopetal D was unambiguously determined by a combination of chemical degradation, 2D NMR spectroscopy (including COSY, HMQC, HMBC), and mass spectrometry. Mniopetal D possesses a unique drimane core with a 2-hydroxydecanoate ester group at the C-10 position. This structural feature distinguishes Mniopetal D from other mniopetals, which bear different acyl side chains (e.g., Mniopetal A: 2-hydroxy-3-methylpentanoate; Mniopetal B: 2-hydroxy-3-methylbutanoate; Mniopetal C: acetate). The absolute stereochemistry of the drimane core and the side chain attachment was established through detailed NMR analysis and chemical correlations. The molecular formula C₂₅H₃₈O₈ and the specific stereochemical arrangement (e.g., 3S,6aS,9S,10R,10aR) define a unique chemical space that cannot be replicated by commercially available sesquiterpene analogs. [1][2]

Structural elucidation Drimane sesquiterpenoid Natural product chemistry

Synthetic Accessibility: Total Synthesis of Mniopetal D Validates Structural Assignment and Enables Analogue Generation

A total synthesis of Mniopetal D was accomplished by Weihrather in 2013. The synthesis employed an enantioselective construction of the side chain carboxylic acid and a stereoselective intramolecular Diels–Alder reaction to establish the drimane core. The successful synthesis confirmed the absolute stereochemistry of the natural product and provided access to Mniopetal D in quantities sufficient for advanced biological evaluation. Furthermore, the synthetic route allowed for the preparation of structural analogues, enabling SAR studies. The development of a synthetic route to Mniopetal D is a critical differentiator compared to other mniopetals that have not been synthesized, or whose syntheses are less efficient. This synthetic accessibility positions Mniopetal D as a preferred scaffold for medicinal chemistry optimization and for generating structurally diverse analogue libraries. [1]

Total synthesis Enantioselective synthesis Chemical methodology

Cytotoxic Activity: Mniopetal D Exhibits Antiproliferative Effects on Tumor Cell Lines

The original characterization of Mniopetal D included an evaluation of its cytotoxic properties. The compound was tested against a panel of mammalian tumor cell lines and showed concentration-dependent inhibition of cell proliferation. While specific IC₅₀ values were not reported in the primary publication, Mniopetal D was noted to possess cytotoxic activity distinct from its reverse transcriptase inhibitory function. This dual activity profile (antiviral and cytotoxic) is a hallmark of the mniopetal class, but the specific potency and selectivity of Mniopetal D against different cancer cell lines remain to be fully characterized. The presence of cytotoxic activity suggests potential applications in oncology research, particularly as a lead structure for developing novel anticancer agents targeting specific signaling pathways. [1]

Cytotoxicity Anticancer Cell proliferation

Physicochemical Properties: Mniopetal D's Lipophilicity and Molecular Weight Profile Distinguish It from Lower Molecular Weight Sesquiterpenes

Mniopetal D (C₂₅H₃₈O₈, MW 466.56) occupies a distinct region of physicochemical space compared to simpler drimane sesquiterpenes or other mniopetals. The presence of the long-chain 2-hydroxydecanoate ester increases lipophilicity (calculated LogP ~3.5) while the multiple hydroxyl groups and the γ-lactone moiety contribute to hydrogen bonding capacity. This balanced hydrophilic-lipophilic profile influences membrane permeability, plasma protein binding, and overall bioavailability. In contrast, Mniopetal E (C₁₅H₂₀O₆, MW 296.31) is significantly more polar and has a lower molecular weight, leading to different pharmacokinetic behavior. The specific molecular weight of Mniopetal D falls within the optimal range for oral drug candidates (MW < 500) while providing sufficient complexity for target engagement. These physicochemical attributes are critical parameters for researchers designing in vitro and in vivo studies, as they directly affect compound solubility, formulation requirements, and dosing regimens. [1]

Physicochemical properties Lipophilicity Drug-likeness

High-Value Research and Application Scenarios for Mniopetal D (CAS 158761-01-4)


Antiviral Drug Discovery: Mniopetal D as a Lead Scaffold for HIV-1 Reverse Transcriptase Inhibitors

Mniopetal D serves as a structurally novel starting point for the development of next-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs). Its drimane sesquiterpenoid core, distinct from classical NNRTI chemotypes, offers a unique binding mode that may overcome resistance mutations in HIV-1 reverse transcriptase. Researchers can utilize Mniopetal D as a reference standard in enzymatic assays, for conducting SAR studies by modifying the ester side chain, or as a molecular probe to investigate allosteric binding sites on the reverse transcriptase enzyme. The validated total synthesis route enables the generation of focused analogue libraries for iterative optimization of potency and selectivity. [1][2]

Antimicrobial Research: Mniopetal D as a Broad-Spectrum Antibacterial and Antifungal Agent

Given its demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi, Mniopetal D is a valuable tool compound for exploring novel mechanisms of microbial inhibition. Researchers can employ Mniopetal D in phenotypic screening campaigns to identify its molecular targets in microbial pathogens. Its unique chemical structure makes it a promising candidate for combination therapy studies with existing antibiotics to combat drug-resistant strains. The compound can also serve as a positive control in agar diffusion and broth microdilution assays when evaluating new antimicrobial leads. [1]

Cancer Biology: Mniopetal D as a Cytotoxic Agent for Mechanistic Studies in Tumor Cells

Mniopetal D's cytotoxic properties position it as a research tool for investigating natural product-induced cell death pathways. Scientists can use Mniopetal D in cell-based assays to study apoptosis, autophagy, or other forms of regulated cell death in human cancer cell lines. Its drimane scaffold may engage specific cellular targets (e.g., topoisomerases, tubulin, or signaling kinases), and the compound can be used in chemical proteomics experiments to identify its protein interactome. The availability of a synthetic route allows for the preparation of biotinylated or fluorescently labeled probes for target identification and validation. [1]

Natural Product Chemistry and Synthetic Methodology: Mniopetal D as a Benchmark for Total Synthesis and Analytical Standard

Mniopetal D, with its complex stereochemistry and dense functionalization, represents a challenging target for synthetic organic chemists. The successful total synthesis of Mniopetal D validates novel synthetic methodologies (e.g., enantioselective side chain construction, intramolecular Diels–Alder reactions) and provides a benchmark for evaluating new synthetic strategies. Furthermore, Mniopetal D serves as an authentic analytical standard for the dereplication of fungal extracts and for the identification of related drimane metabolites in natural product discovery programs. High-purity samples of Mniopetal D are essential for calibrating HPLC and LC-MS systems used in metabolomics and for confirming the identity of isolated compounds. [2]

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